molecular formula C10H12FN B6165977 1-(4-fluorophenyl)pyrrolidine CAS No. 4280-34-6

1-(4-fluorophenyl)pyrrolidine

Cat. No. B6165977
CAS RN: 4280-34-6
M. Wt: 165.2
InChI Key:
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Description

1-(4-Fluorophenyl)pyrrolidine, also known as 1-FPP, is a synthetic compound that has been studied for its potential applications in the field of scientific research. 1-FPP is a member of the pyrrolidine family, which is a class of compounds that contains a 5-membered nitrogen-containing ring. 1-FPP has been studied for its use in a variety of applications such as medicinal chemistry, synthetic organic chemistry, and drug discovery.

Mechanism of Action

1-(4-fluorophenyl)pyrrolidine is thought to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. 1-(4-fluorophenyl)pyrrolidine is thought to interact with the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. In addition, 1-(4-fluorophenyl)pyrrolidine is thought to interact with drug-receptor complexes, thus preventing the activation of the receptor and the subsequent biological response.
Biochemical and Physiological Effects
1-(4-fluorophenyl)pyrrolidine has been studied for its potential effects on biochemical and physiological processes. 1-(4-fluorophenyl)pyrrolidine has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, thus leading to an increased concentration of the drug or compound in the body. In addition, 1-(4-fluorophenyl)pyrrolidine has been found to interact with drug-receptor complexes, thus preventing the activation of the receptor and the subsequent biological response.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)pyrrolidine has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, 1-(4-fluorophenyl)pyrrolidine also has some limitations. It is not stable in the presence of light or oxygen, and it can be toxic if ingested. In addition, 1-(4-fluorophenyl)pyrrolidine has not been extensively studied, so its effects on biochemical and physiological processes are not fully understood.

Future Directions

1-(4-fluorophenyl)pyrrolidine has potential applications in the field of drug discovery and medicinal chemistry. Further research is needed to better understand the effects of 1-(4-fluorophenyl)pyrrolidine on biochemical and physiological processes, as well as its potential use as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In addition, further research is needed to explore the potential of 1-(4-fluorophenyl)pyrrolidine as a tool for the synthesis of compounds with potential applications in the fields of cancer therapy and infectious disease research. Finally, 1-(4-fluorophenyl)pyrrolidine could be used to study the structure and function of drug-receptor complexes, thus providing insight into the mechanism of action of drugs.

Synthesis Methods

1-(4-fluorophenyl)pyrrolidine can be synthesized through a variety of methods. The most common method is to react 1-fluorobenzene with pyrrolidine in the presence of a catalytic amount of a base, such as sodium hydroxide. The reaction proceeds through an SN2 substitution reaction, resulting in the formation of 1-(4-fluorophenyl)pyrrolidine. Other methods of synthesis, such as the use of an organometallic reagent, have also been reported.

Scientific Research Applications

1-(4-fluorophenyl)pyrrolidine has been studied for its potential use in scientific research, particularly in the fields of medicinal chemistry and drug discovery. 1-(4-fluorophenyl)pyrrolidine has been found to be a useful tool for the synthesis of a variety of compounds, including those with potential applications in the fields of cancer therapy and infectious disease research. In addition, 1-(4-fluorophenyl)pyrrolidine has been used as a model compound for the study of enzyme inhibition and drug-receptor interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluorophenyl)pyrrolidine involves the reaction of 4-fluorobenzaldehyde with proline to form 4-fluorophenylproline. This intermediate is then reduced with sodium borohydride to yield 1-(4-fluorophenyl)pyrrolidine.", "Starting Materials": [ "4-fluorobenzaldehyde", "proline", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzaldehyde (1.0 equiv) and proline (1.2 equiv) in methanol and stir at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(4-fluorophenyl)pyrrolidine as a colorless oil." ] }

CAS RN

4280-34-6

Molecular Formula

C10H12FN

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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